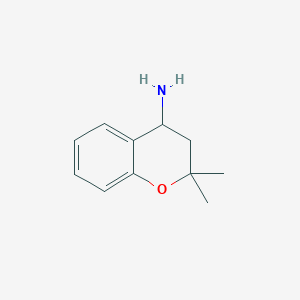
2,2-Dimethyl-chroman-4-ylamine
Overview
Description
2,2-Dimethyl-chroman-4-ylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .Scientific Research Applications
Synthesis and Biological Activity Studies
2,2-Dimethyl-chroman-4-ylamine and its analogs have been extensively researched for their potential applications in various fields of scientific research. One notable application is in the synthesis of novel compounds with promising biological activities. For instance, Chopra et al. (2019) developed synthetic piperine analogs, including 2,2-dimethyl-chroman-6-yl pentadienoic acid amides, which showed significant potential as inhibitors of the Staphylococcus aureus NorA efflux pump. This study highlighted the compound's ability to enhance the activity of ciprofloxacin against both NorA overexpressing and wild-type Staphylococcus aureus isolates, suggesting a potential application in combating antibiotic resistance (Chopra, Dhingra, & Dhar, 2019).
Crystallographic Characterization and Material Studies
Vrabel et al. (2017) reported on the crystal and electronic structure of a new spiro-derivative, methyl (2R,4S)-4-(benzothiazol-2-ylamino)-8,8´-dimethoxyspiro[chroman-2,2´-chromene]-3´-carboxylate. The study detailed the crystal structure and intermolecular interactions, providing insights into the compound's potential applications in material science and crystallography (Vrabel, Sivý, Švorc, Svetlik, & Marchalin, 2017).
Antiviral Activities
Research on chromones derived from Cassia fistula stems, including compounds with structural similarities to this compound, revealed anti-tobacco mosaic virus (anti-TMV) activities. This indicates potential applications in the development of antiviral agents. Specifically, one of the compounds demonstrated a high inhibition rate against TMV, suggesting the chromone derivatives' role in plant protection and antiviral research (Li, Meng, Yang, Qin, Xia, Ye, Gao, & Hu, 2014).
Future Directions
Chromanone and its derivatives, including 2,2-Dimethyl-chroman-4-ylamine, are significant structural entities in medicinal chemistry. They act as major building blocks in a large class of medicinal compounds and exhibit a broad variety of remarkable biological and pharmaceutical activities . Future research could focus on improving the methodologies of chromanone-derived compounds and exploring their potential applications in various fields .
Mechanism of Action
Target of Action
It’s worth noting that chromanone derivatives, which include 2,2-dimethyl-chroman-4-ylamine, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives have been shown to interact with various biological targets, leading to diverse biological activities .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-chroman-4-ylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound has been found to bind to certain receptor proteins, affecting signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to enhance the expression of neuroprotective genes, thereby promoting cell survival under stress conditions. In cancer cells, it can induce apoptosis by activating pro-apoptotic signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the context. For instance, this compound can inhibit the activity of certain kinases, thereby blocking cell proliferation signals. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects, such as reducing oxidative stress and inflammation. At high doses, it can induce toxic effects, including liver damage and neurotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound can localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism. Additionally, it can accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIIIRGSQEQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571719 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220634-41-3 | |
| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


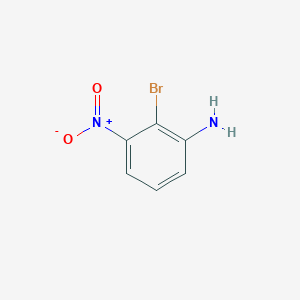


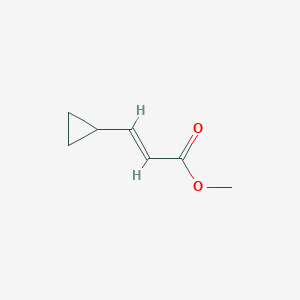
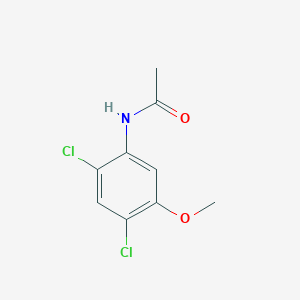

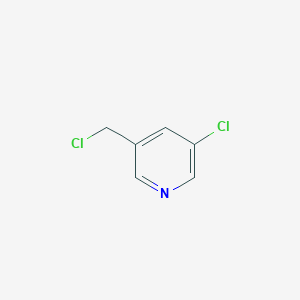


![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)


